1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol
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Description
The compound belongs to a class of chemicals that often feature in the synthesis of potential pharmacological agents. Its structure suggests it could have interactions with biological targets, such as receptors in the human body, which makes it a candidate for further medicinal chemistry research.
Synthesis Analysis
The synthesis of compounds related to "1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol" involves multi-step organic reactions, starting from basic chemical precursors to more complex structures. For example, Kumar et al. (2004) describe the synthesis of a similar compound with potential imaging agent capabilities for CB(1) receptors using PET, involving a series of steps with a final yield of 14.5% (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography. Girish et al. (2008) reported the crystal structure of a related compound, revealing details like chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Scientific Research Applications
Anticancer and Antimicrobial Applications
The application of related compounds in cancer treatment and antimicrobial activities is significant. For instance, compounds such as 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole and cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine have been studied for their potential in treating tropical diseases, showcasing a path towards novel metal-based chemotherapies (Navarro et al., 2000). Additionally, compounds involving chlorophenyl and imidazole have shown antimicrobial and antifungal activities, as seen in various synthetic compounds researched for these properties (Katariya et al., 2021).
Molecular Interaction Studies
The molecular interaction of similar compounds with receptors has been a focus of study, offering insights into the behavior of these chemicals at a molecular level. For instance, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been analyzed, providing valuable information for drug design and understanding receptor-ligand interactions (Shim et al., 2002).
Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to 1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol have been a significant area of research. Studies involving the synthesis of compounds with chlorophenyl and imidazole rings, their spectral studies, and biological screening provide a foundation for understanding the chemical and biological properties of these molecules (Bhuva et al., 2015).
properties
IUPAC Name |
2-(2-chlorophenyl)-2-hydroxy-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-20-11-8-19-16(20)12-6-9-21(10-7-12)17(23)15(22)13-4-2-3-5-14(13)18/h2-5,8,11-12,15,22H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIROLUFNTKWLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C(C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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